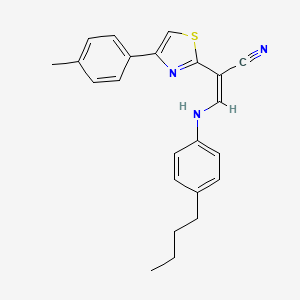

(Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Beschreibung

(Z)-3-((4-Butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative characterized by a Z-configuration stereochemistry. Its structure includes a 4-butylphenylamino group, a p-tolyl-substituted thiazole ring, and a nitrile functional group. The Z-isomer is critical for its biological activity, as stereochemistry often dictates interactions with biological targets .

Eigenschaften

IUPAC Name |

(Z)-3-(4-butylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3S/c1-3-4-5-18-8-12-21(13-9-18)25-15-20(14-24)23-26-22(16-27-23)19-10-6-17(2)7-11-19/h6-13,15-16,25H,3-5H2,1-2H3/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVKKRQADXAKLD-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can be represented as follows:

- Molecular Formula : C19H20N2S

- Molecular Weight : 320.44 g/mol

- CAS Number : [not available in search results]

Structural Characteristics

The compound features:

- A thiazole ring which is a common pharmacophore in medicinal chemistry.

- An acrylonitrile moiety that may contribute to its reactivity and biological interactions.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. For instance, compounds that share structural features with our target compound have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific biological pathways activated by these compounds often involve the modulation of key signaling pathways such as MAPK and PI3K/Akt.

Enzyme Inhibition

One notable area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds similar to the target compound have shown promising AChE inhibitory activity, with some exhibiting IC50 values in the low micromolar range (e.g., 2.7 µM) . This suggests that our compound may also have potential as a therapeutic agent for cognitive disorders.

Study 1: Synthesis and Evaluation of Thiazole Derivatives

In a recent study, a series of thiazole derivatives were synthesized and evaluated for their biological activity. The study highlighted the importance of structural modifications in enhancing biological efficacy. Specifically, compounds with bulky substituents showed improved activity against certain bacterial strains .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1a | Thiazole | 100 | Moderate |

| 1b | Thiazole | 200 | Low |

| Target Compound | (Z)-3-((4-butylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile | TBD | TBD |

Study 2: Molecular Docking Studies

Molecular docking studies conducted on thiazole derivatives have provided insights into their binding affinities with various targets, including AChE. These studies suggest a strong interaction between the thiazole ring and the active site of AChE, potentially leading to effective inhibition .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Substituent Effects on Planarity and Conformation

- Compound 4 and 5 () : These fluorophenyl-substituted thiazoles exhibit near-planar conformations except for one fluorophenyl group, which is perpendicular to the molecular plane. In contrast, the target compound’s p-tolyl group (methyl-substituted phenyl) may enhance planarity due to reduced steric hindrance compared to bulky substituents like chlorine or trifluoromethyl groups in analogs (e.g., 1f, 1g in ).

Stereochemical Considerations

- E/Z Isomerism (): The Z-configuration in the target compound is crucial for bioactivity. For example, in acrylonitrile derivatives like (E)-2-(4-tert-butylphenyl)-2-cyano-1-(3-methyl-1-vinyl-1H-pyrazol-5-yl)vinyl pivalate, the Z-isomer exhibits superior acaricidal activity compared to the E-isomer. This highlights the importance of stereochemistry in functional performance .

Physicochemical Properties

Melting Points and Yields

- Urea-Thiazole Hybrids () : Compounds 1f (m.p. 198–200°C) and 1g (m.p. 205–207°C) demonstrate higher melting points than the target compound’s analogs, likely due to hydrogen bonding from urea moieties. The target compound, lacking urea groups, may exhibit lower melting points.

- Chloromethyl Thiazoles () : Compounds 8j and 8k (yields 52.7–55.6%) suggest that halogenated thiazoles often have moderate yields, whereas the target compound’s synthesis may benefit from optimized conditions for higher efficiency.

Enzyme Inhibition

- Isatin-Thiazole Hybrids (): Compounds like (Z)-5-fluoro-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (6l) show α-glucosidase inhibition, suggesting that p-tolyl-thiazole motifs (shared with the target compound) contribute to enzyme binding. However, the target compound’s acrylonitrile group may enhance reactivity compared to hydrazone-linked derivatives .

Antioxidant Activity

- Benzothiazole-Triazole Derivatives () : Compounds 5, 6, and 17 exhibit antioxidant activity surpassing ascorbic acid. The target compound’s nitrile group and aryl substituents could similarly stabilize free radicals, though direct assays are needed for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.